molecular formula C17H27N3O3 B6417369 6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 875422-99-4

6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6417369
CAS No.: 875422-99-4
M. Wt: 321.4 g/mol
InChI Key: JKADRNPAFRHSPA-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multicomponent reactions. One common method is the Ugi reaction, which is a one-pot multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid . The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis has been shown to be effective in reducing reaction times and increasing yields . This method involves the use of microwave irradiation to accelerate the reaction process, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase in bacteria, leading to antibacterial effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[45]decane-2,4-dione is unique due to its combination of a spiro structure with a piperidine ring, which imparts specific biological activities and chemical reactivity

Properties

IUPAC Name

6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12-6-9-19(10-7-12)14(21)11-20-15(22)17(18-16(20)23)8-4-3-5-13(17)2/h12-13H,3-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKADRNPAFRHSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3(CCCCC3C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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